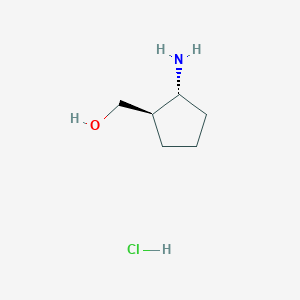
N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,2-diethoxyethyl)-N'-(2-pyrazinylcarbonyl)urea (DEEPU) is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of urea and contains a pyrazinylcarbonyl group. DEEPU has been used in a variety of laboratory experiments, including those involving biochemical and physiological processes.
Scientific Research Applications
Urea Derivatives in Agriculture
- Urea is globally used as a nitrogen (N) fertilizer. Various additives are designed for co-application with urea to improve the performance of N-intensive crops. Inhibitors like nitrification inhibitors dicyandiamide (DCD) or 3,4-dimethylpyrazole phosphate (DMPP) and biostimulants containing N-fixing microbes (NFM) are used to enhance crop growth and reduce N losses. The effectiveness of these additives varies, with biostimulants sometimes increasing N2O emissions, unlike the inhibitors which reduce them (Souza, Rosen, & Venterea, 2019).
Chemical Synthesis and Molecular Detection
- Urea derivatives are used in chemical synthesis and molecular detection. For example, N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea (1a) exhibits strong solvatochromism with respect to its fluorescence properties, useful in detecting analytes like alcohols, carboxylic acids, and fluoride ions (Bohne, Ihmels, Waidelich, & Chang Yihwa, 2005).
Anticancer Applications
- Certain urea derivatives, such as 4-(het)arylimidazoldin-2-ones obtained by the reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles, show promising anticancer activity. These compounds were tested in vitro for their effectiveness against cancer cells (Gazizov et al., 2021).
Environmental and Agricultural Impacts
- Long-term use of urea as a fertilizer can alter the composition and abundance of soil ureolytic bacterial communities. This can impact nitrogen use efficiency and lead to increased risk of ammonia volatilization, potentially causing soil degradation and reducing microbial diversity (Sun, Li, Hu, & Liu, 2019).
properties
IUPAC Name |
N-(2,2-diethoxyethylcarbamoyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-3-19-10(20-4-2)8-15-12(18)16-11(17)9-7-13-5-6-14-9/h5-7,10H,3-4,8H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVAXGAPIJOSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NC(=O)C1=NC=CN=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[4-(Carbamoylmethoxy)phenyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetic acid](/img/structure/B2422783.png)

![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2422785.png)


![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2422792.png)





![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2422803.png)
![N-cyclopropyl-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2422804.png)
